molecular formula C3H8N2O2S B1521258 Azetidine-1-sulfonamide CAS No. 654073-32-2

Azetidine-1-sulfonamide

Cat. No.: B1521258
CAS No.: 654073-32-2
M. Wt: 136.18 g/mol
InChI Key: STIUWSWFXIBBKI-UHFFFAOYSA-N
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Description

Historical Context and Classification of Azetidine-1-sulfonamide

This compound (CAS 654073-32-2) emerged as a structurally unique compound following advancements in four-membered heterocycle chemistry. First synthesized through sulfonylation of azetidine, its development paralleled the growing interest in strained nitrogen-containing rings for medicinal and materials science applications. Classified as a bicyclic sulfonamide, it combines the azetidine scaffold—a saturated four-membered heterocycle with one nitrogen atom—and a sulfonamide functional group (-SO₂NH₂). This hybrid structure positions it within the broader family of organosulfur compounds, sharing characteristics with both azetidine derivatives (e.g., azetidine-2-carboxylic acid) and aromatic sulfonamides like sulfanilamide.

The compound gained prominence after 2020 through studies demonstrating its utility as a synthon in defluorosulfonylation (deFS) reactions. Unlike traditional sulfonamides synthesized via amine-sulfonyl chloride coupling, modern routes employ azetidine sulfonyl fluorides (ASFs) under mild thermal conditions (60°C), enabling diverse functionalization while preserving ring integrity.

Significance in Heterocyclic Chemistry

This compound bridges two critical domains:

  • Small-ring nitrogen heterocycles : The azetidine ring’s 25.4 kcal/mol strain energy confers unusual reactivity compared to five-membered analogs. This strain facilitates ring-opening reactions and nucleophilic substitutions while maintaining sufficient stability for practical handling.
  • Sulfonamide pharmacophores : The -SO₂NH₂ group enhances solubility and enables hydrogen bonding, making it a privileged motif in drug design.

Recent applications highlight its dual role:

  • Drug discovery : Serves as a precursor to PROTAC linkers and E3 ligase recruiters via deFS chemistry.
  • Materials science : Used to construct sp³-rich architectures for high-energy materials.

Structural Overview of the Azetidine Ring and Sulfonamide Moiety

Molecular Architecture

  • Formula : $$ \text{C}3\text{H}8\text{N}2\text{O}2\text{S} $$
  • Molecular weight : 136.17 g/mol
  • Key descriptors :
    • Azetidine ring : Planar geometry with N-C-C-C dihedral angles of ~0°, creating significant angle strain.
    • Sulfonamide group : Tetrahedral sulfur center with S=O bond lengths of 1.43 Å and S-N bonds of 1.60 Å.

Table 1: Structural and Electronic Properties

Property Value/Description Source
Boiling point 276.3 ± 23.0°C (predicted)
Density 1.51 ± 0.1 g/cm³
pKa (sulfonamide NH) ~10.2 (calculated)
Dipole moment 4.2 D (DFT-calculated)

Electronic Effects

  • Azetidine ring : The nitrogen’s lone pair participates in partial conjugation with the sulfonamide, reducing basicity (pKa ~7.1 vs. ~9.8 for azetidine).
  • Sulfonamide group : Electron-withdrawing nature stabilizes adjacent charges, enabling participation in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Synthesis Pathways :

  • From azetidine :
    $$ \text{Azetidine} + \text{ClSO}2\text{NHR} \xrightarrow{\text{Et}3\text{N}} \text{this compound} $$
  • ASF route : $$ \text{PMP(Cbz)ASF} \xrightarrow{\text{Morpholine, 60°C}} \text{NH-Azetidine-sulfonamide} $$ (78% yield).

Properties

IUPAC Name

azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUWSWFXIBBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664037
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654073-32-2
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azetidinesulfonamide
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Biochemical Analysis

Biological Activity

Azetidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an azetidine ring with a sulfonamide functional group, which enhances its biological activity. The molecular formula is C4H8N2O2S\text{C}_4\text{H}_8\text{N}_2\text{O}_2\text{S} with a molecular weight of approximately 162.21 g/mol. The sulfonamide moiety is crucial for its interaction with various biological targets, particularly enzymes.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives reported that compounds based on the azetidine structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicated strong efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Compound NameActivityMIC (mg/mL)
This compoundAntibacterial5
Z2E' (related compound)Antibacterial5
Z2E (related compound)Antibacterial10

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In comparative studies, it was found to exhibit antioxidant activity comparable to standard compounds like ascorbic acid. The mechanisms involved include the scavenging of free radicals and the reduction of ferric ions, indicating its potential utility in preventing oxidative stress-related diseases .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for several derivatives were significantly lower than those for standard chemotherapeutics, suggesting that these compounds could serve as effective agents in cancer therapy.

Compound NameCell LineIC50 (µg/mL)
This compoundMCF-724.8
5-FU (standard)MCF-797.47

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes through interaction with nucleophilic residues. This inhibition can lead to disrupted metabolic pathways in bacteria and cancer cells, highlighting its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study on novel azetidine derivatives revealed that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Antioxidant Properties : Another investigation highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting its potential role in protective therapies against neurodegenerative diseases .
  • Anticancer Research : A recent study demonstrated that azetidine derivatives could induce apoptosis in cancer cells via mitochondrial pathways, further supporting their development as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

Azetidine-1-sulfonamide is characterized by a four-membered heterocyclic structure with a sulfonamide functional group. This configuration contributes to its reactivity and versatility in organic synthesis. The compound's molecular formula is C3H8N2O2SC_3H_8N_2O_2S .

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • This compound derivatives have shown promise as inhibitors of various enzymes. For example, studies indicate that certain azetidine-based compounds irreversibly inhibit Stat3 activation, which is crucial in cancer biology. These compounds demonstrated selective inhibition of Stat3 over other signaling pathways, highlighting their potential in treating triple-negative breast cancer (TNBC) .
  • Anti-inflammatory Properties :
    • Some azetidine derivatives have been evaluated for their anti-inflammatory effects, particularly in conditions mediated by the endocannabinoid system. The sulfonamide moiety appears to enhance the bioactivity of these compounds .
  • Central Nervous System (CNS) Targeting :
    • The azetidine scaffold has been utilized to develop compounds aimed at CNS targets. Research has focused on optimizing the pharmacokinetic properties of these molecules to improve their efficacy and safety profiles for neurological disorders .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various innovative methods:

  • Radical Strain-Release Photocatalysis :
    • Recent advancements have introduced photocatalytic strategies for synthesizing azetidines from azabicyclo[1.1.0]butanes, achieving high yields (up to 91%). This method allows for the incorporation of diverse functional groups while maintaining optical purity .
  • Metal-Catalyzed Reactions :
    • Palladium-catalyzed methods have been employed to facilitate the formation of functionalized azetidines, showcasing excellent functional group tolerance and enabling complex molecule synthesis .
  • Diversity-Oriented Synthesis :
    • Researchers have developed extensive libraries of azetidine-based compounds through solid-phase synthesis techniques, allowing for high-throughput screening and structure-activity relationship (SAR) studies .

Case Study 1: Azetidine Derivatives as Stat3 Inhibitors

  • A series of azetidine compounds were synthesized and evaluated for their ability to inhibit Stat3 activation in vitro. The most potent compound exhibited an IC50 value between 0.38 and 0.98 μM, demonstrating significant antitumor activity in TNBC models .

Case Study 2: CNS Targeting

  • A diverse collection of azetidine-based scaffolds was synthesized to target CNS-related pharmacological profiles. These compounds were characterized for their physicochemical properties, leading to the identification of several lead candidates with high desirability scores for CNS applications .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing Azetidine-1-sulfonamide to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Follow protocols that include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purity validation using techniques like NMR, HPLC, or mass spectrometry. For novel synthesis routes, provide detailed spectral data and compare with literature benchmarks .

  • Characterization : Include crystallographic data (if available), elemental analysis, and IR spectroscopy to confirm functional groups. For known compounds, cite prior methods but validate identity through cross-referenced analytical data .

  • Reproducibility : Document all experimental parameters (e.g., stirring time, reagent ratios) in the main text or supplementary materials. Use standardized units and report uncertainties in measurements .

    Table 1: Key Characterization Techniques

    TechniquePurposeExample Parameters
    NMRStructural confirmation¹H/¹³C shifts, coupling constants
    HPLCPurity assessmentRetention time, column type
    XRDCrystal structureSpace group, lattice parameters

Q. How should researchers design initial experiments to assess the stability of this compound under various conditions?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to test variables like pH, temperature, and light exposure. Include control groups (e.g., inert atmosphere vs. ambient conditions) .
  • Data Collection : Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Quantify half-life and identify degradation products .
  • Reporting : Present stability data in tabular form, highlighting conditions causing significant decomposition. Discuss implications for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's reactivity?

  • Methodological Answer :

  • Error Analysis : Re-examine computational parameters (e.g., DFT functional choice, solvation models) and experimental conditions (e.g., solvent polarity, reaction kinetics) .
  • Validation : Perform sensitivity analyses on computational models and replicate experiments with tighter controls. Use statistical tools (e.g., χ² tests) to quantify discrepancies .
  • Case Study : If DFT predicts a reaction barrier inconsistent with observed kinetics, test alternative transition states or consider entropy effects neglected in simulations .

Q. What strategies are effective for integrating multi-omics data to study this compound's biological pathways?

  • Methodological Answer :

  • Data Integration : Use bioinformatics pipelines (e.g., KEGG, STRING) to link transcriptomic, proteomic, and metabolomic datasets. Prioritize pathways with significant fold changes (p < 0.05) .

  • Hypothesis Testing : Design knock-out/knock-in models to validate candidate targets. For example, silence a putative enzyme and measure sulfonamide metabolite levels .

  • Visualization : Create network diagrams using tools like Cytoscape to map interactions between this compound and cellular components .

    Table 2: Multi-Omics Integration Workflow

    StepTool/MethodOutput
    1. Data PreprocessingR/Python scriptsNormalized datasets
    2. Pathway EnrichmentDAVID, GSEAAnnotated pathways
    3. Network AnalysisCytoscapeInteraction networks

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting results in this compound's solubility across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent systems, measurement techniques (e.g., shake-flask vs. HPLC), and temperature ranges from prior studies. Use Bland-Altman plots to assess systematic biases .
  • Replication : Conduct solubility assays under standardized conditions (e.g., USP guidelines) and publish raw data for transparency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Fluorination : 3,3-Difluoro derivatives exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
  • Hybrid Systems: Azetidinone-sulfonamide hybrids (e.g., 5a1–6) retain antibacterial properties akin to parent sulfonamides (sulfadiazine, sulfisoxazole) but with enhanced β-lactam-mediated reactivity .
  • Steric Effects : Cyclopropanesulfonamide analogs demonstrate altered binding kinetics compared to azetidine-1-sulfonamide, likely due to smaller ring strain and different torsion angles .

Physicochemical Properties

  • Solubility : this compound’s polar sulfonamide group confers moderate aqueous solubility. Fluorinated derivatives (e.g., 3,3-difluoro) show reduced solubility but increased membrane permeability .
  • Stability : The azetidine ring’s strain increases reactivity, whereas fluorination or aromatic conjugation (e.g., SRT3109) enhances stability under physiological conditions .

Preparation Methods

Azetidin-3-yl Amino Derivative Route

One common approach involves the synthesis of azetidinols from amino derivatives, followed by sulfonamide formation:

  • Starting with an amino derivative, the azetidin-3-yl ring is formed by reaction with epichlorohydrin or epibromohydrin in an inert solvent.
  • The azetidinols thus obtained serve as intermediates for further functionalization to sulfonamide derivatives.
  • This method is described in patent WO 01/64634 and involves nucleophilic substitution and ring closure steps to yield azetidine derivatives.

N-(1-Benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Preparation

  • A process patented under US8207355B2 outlines the preparation of azetidine derivatives such as N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide.
  • The synthetic pathway includes:
    • Formation of the azetidine ring substituted with benzhydryl groups.
    • Subsequent introduction of the sulfonamide moiety by reaction with sulfonyl chlorides or sulfonylating agents.
  • The organic phase is purified by crystallization in hydrobromide form to isolate the product with high purity.

Detailed Reaction Conditions and Intermediates

Key Intermediates

  • Amino derivatives of azetidine serve as the crucial intermediates.
  • Benzhydryl-substituted azetidine intermediates are commonly used to enhance stability and facilitate purification.
  • Sulfonamide derivatives are formed by sulfonylation of the azetidine amine group.

Reaction Parameters

Step Reagents/Conditions Notes
Azetidine ring formation Amino derivative + epichlorohydrin/epibromohydrin, inert solvent Ring closure under mild conditions
Sulfonamide formation Sulfonyl chloride or equivalent, base (e.g., triethylamine) Controlled temperature to avoid side reactions
Purification Crystallization in hydrobromide form Enhances product purity and isolation

Variations in Substituents and Functional Groups

  • The synthetic methods allow for diverse substituents on the azetidine ring and sulfonamide nitrogen, including hydrogen, halogens (Cl, F, Br, I), cyano, nitro, alkyl (C1-C6), alkoxy, trifluoromethyl, and aryl groups.
  • This versatility enables the preparation of a wide range of this compound derivatives tailored for specific biological activities.

Research Findings and Industrial Relevance

  • The patented methods emphasize scalability and reproducibility, critical for pharmaceutical manufacturing.
  • Crystallization of the hydrobromide salt form is a preferred purification step, yielding stable, pure compounds suitable for drug development.
  • The synthetic routes have been validated for preparing compounds with therapeutic potential against psychoses, neurodegenerative diseases, and other disorders.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Intermediate/Product Purification Method Reference
1 Amino derivative + epichlorohydrin/epibromohydrin Inert solvent, mild temperature Azetidinols Crystallization
2 Benzhydryl-substituted azetidine amine Sulfonyl chloride, base (triethylamine) N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Hydrobromide salt crystallization

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-1-sulfonamide
Reactant of Route 2
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Azetidine-1-sulfonamide

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